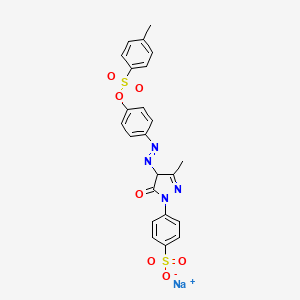
Acidyellow76
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Yellow 76, also known as C.I. 18850, is a synthetic dye with the chemical formula C23H19N4NaO7S2. It is commonly used in various industries for its vibrant yellow color. This compound is a member of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. Acid Yellow 76 is primarily used for dyeing wool, silk, polyamide fibers, and leather .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Yellow 76 involves several key steps:
Diazotization: 4-Aminophenol is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form an intermediate compound.
Esterification: The intermediate compound undergoes esterification with 4-Methylbenzene-1-sulfonyl chloride to produce Acid Yellow 76.
Industrial Production Methods
In industrial settings, the production of Acid Yellow 76 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反応の分析
Types of Reactions
Acid Yellow 76 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Acid Yellow 76 can be reduced to its corresponding amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings in Acid Yellow 76 can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Nitration typically involves the use of nitric acid and sulfuric acid, while sulfonation requires sulfuric acid.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Corresponding amines of Acid Yellow 76.
Substitution: Nitro and sulfonic acid derivatives of Acid Yellow 76.
科学的研究の応用
Acid Yellow 76 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: Employed in staining techniques to visualize cellular components and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the leather industry for coloring leather products
作用機序
The mechanism of action of Acid Yellow 76 involves its interaction with specific molecular targets. In biological systems, the dye binds to proteins and nucleic acids, allowing for visualization under a microscope. The azo group in Acid Yellow 76 can undergo reduction to form aromatic amines, which can further interact with cellular components. The dye’s ability to bind to specific targets makes it useful in various staining and diagnostic applications .
類似化合物との比較
Similar Compounds
Acid Yellow 17: Another azo dye with similar applications but different chemical structure.
Acid Yellow 25: Used in similar industries but has different properties and applications.
Quinoline Yellow: A dye with a different chemical structure but similar color properties
Uniqueness of Acid Yellow 76
Acid Yellow 76 is unique due to its specific chemical structure, which imparts distinct properties such as solubility, stability, and colorfastness. These properties make it particularly suitable for dyeing wool, silk, and leather, where other dyes may not perform as effectively .
特性
分子式 |
C23H19N4NaO7S2 |
|---|---|
分子量 |
550.5 g/mol |
IUPAC名 |
sodium;4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C23H20N4O7S2.Na/c1-15-3-11-21(12-4-15)36(32,33)34-19-9-5-17(6-10-19)24-25-22-16(2)26-27(23(22)28)18-7-13-20(14-8-18)35(29,30)31;/h3-14,22H,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChIキー |
LJIYMMARAPJXBA-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


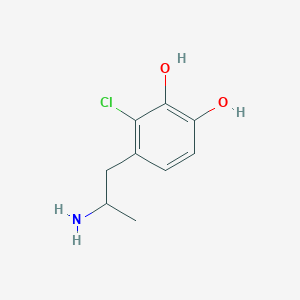
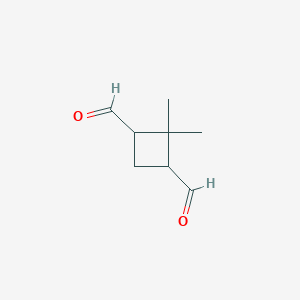
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)
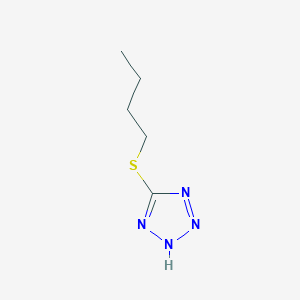
![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
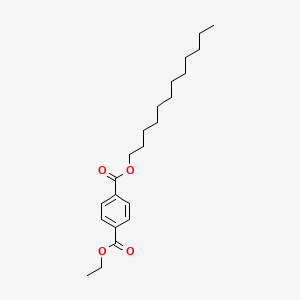
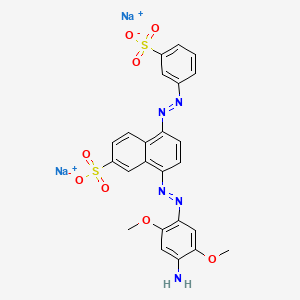

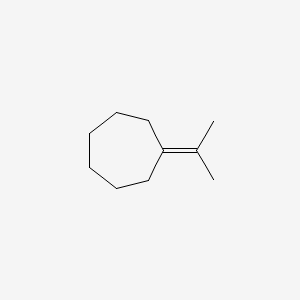
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
